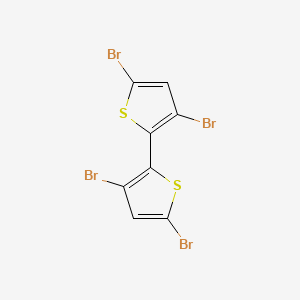

3,3',5,5'-Tetrabromo-2,2'-bithiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-(3,5-dibromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMHMPZSZNZLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C2=C(C=C(S2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372380 | |

| Record name | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125143-53-5 | |

| Record name | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRABROMO-2,2'-BITHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 ,5,5 Tetrabromo 2,2 Bithiophene

Direct Halogenation Approaches to 3,3',5,5'-Tetrabromo-2,2'-bithiophene

Direct halogenation stands as a primary and straightforward route to this compound. This approach involves the direct electrophilic substitution of hydrogen atoms on the 2,2'-bithiophene (B32781) backbone with bromine atoms at the 3, 3', 5, and 5' positions.

The most common method for synthesizing this compound is the direct bromination of 2,2'-bithiophene. nih.govresearchgate.netiucr.org This reaction relies on the high reactivity of the thiophene (B33073) rings, particularly at the α-positions (2 and 5) and β-positions (3 and 4), towards electrophilic attack. Since the 2 and 2' positions are already engaged in the bithiophene linkage, the available α-positions (5 and 5') and β-positions (3 and 3') are targeted for bromination.

The successful synthesis of the tetrabrominated product with high yield and purity depends significantly on the choice of brominating agent and the optimization of reaction conditions such as solvent, temperature, and reaction time.

Elemental bromine (Br₂) is a frequently used reagent for this transformation. nih.govresearchgate.netiucr.org The reaction is typically carried out in a suitable solvent system, such as a mixture of chloroform (B151607) and acetic acid. ossila.com Acetic acid can serve as both a solvent and a catalyst, promoting the electrophilic character of bromine. researchgate.net To control the exothermic nature of the reaction and minimize side-product formation, the bromine is often added portion-wise or dropwise at a reduced temperature, for instance, 0°C, before the mixture is allowed to react at room temperature or under reflux. researchgate.net

N-Bromosuccinimide (NBS) presents a valuable alternative to elemental bromine. ossila.com NBS is a milder and more selective brominating agent, which can reduce the risk of over-bromination or degradation of the starting material. Reactions involving NBS are often performed in solvents like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄). The choice between Br₂ and NBS can be influenced by the desired reaction rate, selectivity, and ease of handling.

The table below summarizes typical reagents and conditions employed in the bromination of 2,2'-bithiophene.

| Reagent | Solvent(s) | Typical Temperature | Key Considerations |

| Bromine (Br₂) | Acetic Acid, Chloroform | 0°C to reflux | Highly reactive; requires careful control of addition and temperature. ossila.comresearchgate.net |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF), CCl₄ | Room Temperature to reflux | Milder reagent, can offer higher selectivity and easier handling. ossila.com |

Optimization involves adjusting the molar ratio of the brominating agent to the 2,2'-bithiophene substrate. A stoichiometric excess of the brominating agent is required to ensure complete substitution at all four positions (3, 3', 5, and 5').

Following the reaction, a pure sample of this compound must be isolated from the crude reaction mixture, which may contain partially brominated species, unreacted starting material, and by-products. Standard purification protocols for solid organic compounds are employed.

A common purification method is recrystallization. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. Slow evaporation of a solution of the compound in ethanol (B145695) has been successfully used to obtain single crystals suitable for X-ray diffraction analysis. researchgate.net Hexane (B92381) is another solvent that has been used for the crystallization of related brominated bithiophenes. chemicalbook.com

For more challenging separations, silica (B1680970) gel column chromatography is an effective technique. chemicalbook.com The crude mixture is loaded onto a silica gel column, and a non-polar eluent, such as hexane, is passed through the column. chemicalbook.com The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent), allowing for the isolation of the pure tetrabrominated product. The purity of the final product can be confirmed using techniques such as Gas Chromatography (GC). sciedco.ca

Bromination of 2,2'-Bithiophene

Coupling Reactions for the Synthesis of this compound

An alternative synthetic strategy to direct halogenation is the construction of the 2,2'-bithiophene core from already halogenated thiophene monomers. This approach offers a higher degree of regiochemical control.

The synthesis of this compound can be achieved through the coupling of 2,3,5-tribromothiophene (B1329576) or the oxidative coupling of 2,4-dibromothiophene. nih.govresearchgate.netiucr.org In this approach, the C-C bond between the two thiophene rings is formed as a key step. Oxidative coupling reactions, often mediated by transition metal reagents, are employed for this purpose. For instance, copper(II) chloride (CuCl₂) can be used to facilitate the coupling of lithiated thiophenes. chemicalbook.com In a typical procedure, a di- or tri-brominated thiophene precursor would be treated with a strong base like lithium diisopropylamide (LDA) at low temperatures to generate a lithiated intermediate, which is then subjected to a coupling agent like CuCl₂. chemicalbook.com This method builds the bithiophene skeleton with the bromine atoms already in their final positions.

Alternative Synthetic Pathways and Novel Methodologies for this compound Precursors

The synthesis of the precursors for the aforementioned reactions is a field of continuous development. For direct halogenation, the precursor is 2,2'-bithiophene. Its synthesis can be achieved through various methods, including the Ullmann coupling of 2-iodothiophene (B115884) using copper. nih.gov

For the coupling reaction pathway, halogenated thiophene monomers are the required precursors. The synthesis of these precursors can be achieved through various modern organic chemistry techniques. For example, 3-bromothiophene (B43185) can be synthesized and subsequently used in coupling reactions. chemicalbook.com More complex thiophene precursors can be assembled using methods like the Paal-Knorr thiophene synthesis or the Gewald reaction, followed by selective bromination. organic-chemistry.org The development of new catalytic reactions, including various cross-coupling reactions like Suzuki and Stille, provides versatile routes to functionalized thiophene and bithiophene derivatives that can serve as advanced precursors for bromination or further modification. nih.govnih.gov

Chemical Transformations and Derivatization Reactions of 3,3 ,5,5 Tetrabromo 2,2 Bithiophene

Halogen-Metal Exchange Reactions of 3,3',5,5'-Tetrabromo-2,2'-bithiophene

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic compound. For brominated thiophenes, this typically involves reaction with a strong organolithium base.

The treatment of brominated thiophenes with n-butyllithium (n-BuLi) is a common method for generating lithiated intermediates. vapourtec.com This reaction is highly sensitive to temperature and stoichiometry, which allows for selective functionalization. The exchange of a bromine atom with lithium creates a potent nucleophilic organolithium species, primed for subsequent reactions. vapourtec.com

The reactivity of bromine atoms on a thiophene (B33073) ring towards lithiation is position-dependent. Generally, bromine atoms at the α-positions (adjacent to the sulfur atom, i.e., the 5 and 5' positions) are more reactive towards halogen-metal exchange than those at the β-positions (3 and 3' positions). This selectivity is attributed to the higher acidity of α-protons in the parent thiophene, which translates to greater stability of the corresponding lithiated species. Therefore, by carefully controlling the reaction conditions, such as using a limited amount of n-BuLi at very low temperatures (e.g., -78 °C), it is possible to selectively replace the bromine atoms at the 5 and 5' positions while leaving the 3 and 3' bromines intact. up.ac.za

This selective lithiation is a critical step for creating disubstituted bithiophenes, which can then be used as monomers in polymerization reactions or as intermediates for more complex molecules. The use of precise temperature control is crucial, as organolithium reagents can be unstable at higher temperatures. vapourtec.com

Table 1: Conditions for Selective Lithiation

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | n-Butyllithium (n-BuLi) | Common organolithium reagent for halogen-metal exchange. |

| Temperature | Typically -78 °C | Minimizes side reactions and ensures selective exchange at the more reactive α-positions (5,5'). vapourtec.comup.ac.za |

| Solvent | Anhydrous aprotic ethers (e.g., THF, diethyl ether) | Solubilizes reagents and stabilizes the organolithium intermediate. up.ac.za |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | n-BuLi and the resulting lithiated species are highly reactive with air and moisture. researchgate.net |

| Stoichiometry | ~2 equivalents of n-BuLi | For selective exchange at both the 5 and 5' positions. |

Subsequent Electrophilic Quenching Reactions

Once the organolithium intermediate is formed via halogen-metal exchange, it can be "quenched" by reacting it with a wide variety of electrophiles. This step introduces new functional groups at the positions formerly occupied by bromine atoms. The versatility of this two-step sequence—lithiation followed by electrophilic quenching—makes it a powerful tool for synthesizing a diverse range of 2,2'-bithiophene (B32781) derivatives.

The choice of electrophile determines the final product. For instance, quenching the lithiated intermediate with carbon dioxide (CO2) followed by an acidic workup yields carboxylic acids. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. sciforum.net Other common electrophiles include alkyl halides, which introduce alkyl chains, and sources of other functional groups. This methodology allows for the precise installation of desired functionalities onto the bithiophene core, tailoring its electronic and physical properties for specific applications.

Table 2: Examples of Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Carbon Dioxide | Dry CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Benzaldehyde, Acetone | Alcohol (-CH(OH)R, -C(OH)R₂) |

| Alkyl Halides | 1-Bromooctane | Alkyl group (-C₈H₁₇) |

| Stannyl Halides | Tributyltin Chloride | Stannyl group (-SnBu₃) |

Cross-Coupling Methodologies Utilizing this compound

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr this compound, with its four reactive C-Br bonds, serves as an excellent monomer or precursor in these reactions, particularly for the synthesis of conjugated polymers. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.gov It is widely used for creating biaryl linkages and is particularly effective for polymerization. rsc.org In this context, this compound can act as a tetrafunctional halide monomer.

When reacted with an aromatic diboronic acid or its ester equivalent in the presence of a palladium catalyst and a base, a cross-linked polymer is formed. researchgate.net Alternatively, if the goal is to create a linear polymer, the tetrabromo starting material must first be converted into a difunctional monomer. For example, selective debromination can yield 3,3'-dibromo-2,2'-bithiophene, which can then undergo Suzuki polymerization with a diboronic acid to form a well-defined linear conjugated polymer. ossila.com The tolerance of the Suzuki reaction to a wide variety of functional groups makes it a highly versatile method for creating complex polymer architectures. nih.govrsc.org

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, such as an organic halide. wikipedia.org This reaction is highly valued in polymer chemistry for its ability to form C-C bonds under mild and neutral conditions, and its tolerance for a broad range of functional groups. wiley-vch.deosti.gov

In Stille polycondensation, this compound can be used as the di- or tetrahalide monomer, which is coupled with an organo-ditin comonomer, such as 2,5-bis(tributylstannyl)thiophene. osti.gov This reaction constructs a polymer backbone by alternating the bithiophene unit with the unit from the organotin monomer. The properties of the resulting polymer can be tuned by changing the comonomer. The main drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final polymer. msu.edu

Table 3: Comparison of Suzuki and Stille Polymerization

| Feature | Suzuki Cross-Coupling | Stille Coupling |

|---|---|---|

| Catalyst | Palladium(0) complexes | Palladium(0) complexes |

| Coupling Partners | Organic Halide + Organoboron compound | Organic Halide + Organotin compound |

| Key Additive | Base (e.g., K₃PO₄, Cs₂CO₃) | Often none, but additives like Cu(I) can accelerate the reaction. |

| Advantages | Low toxicity of boron byproducts, stable reagents. nih.govresearchgate.net | Mild reaction conditions, high functional group tolerance. wikipedia.orgwiley-vch.de |

| Disadvantages | Base sensitivity of some substrates. | Toxicity and removal of tin byproducts. msu.edu |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki and Stille reactions, this compound can participate in other important transition metal-catalyzed cross-coupling reactions.

One notable example is the Sonogashira-Hagihara cross-coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. eie.gr The polymerization of this compound with a di-alkyne comonomer, such as ethynylbenzene, via this method can produce microporous polymers. ossila.com These materials are of interest for applications like gas storage and absorption due to their high surface area and porous structure.

Other potential reactions include the Heck reaction (coupling with an alkene) and the Negishi reaction (coupling with an organozinc compound), which further expand the range of possible polymeric and molecular structures that can be synthesized from this versatile tetrabrominated precursor. eie.grmdpi.com

Cyclization and Annulation Reactions Involving this compound

This compound serves as a versatile precursor for the synthesis of fused polycyclic aromatic hydrocarbons through cyclization and annulation reactions. The bromine atoms at the 3,3'-positions are particularly crucial as they provide reactive sites for forming fused ring systems, leading to more planar structures with extended conjugation. ossila.com

Formation of Dithiophene-Fused Oxadiborepins

Dithiophene-fused oxadiborepins represent a class of highly fluorescent, electron-deficient heteroaromatics. nih.govresearchgate.net Their synthesis can be achieved through a modular route starting from precursors derived from 2,2'-bithiophene. A key step involves the lithiation of a 3,3'-disubstituted-2,2'-bithiophene, followed by reaction with boron-containing electrophiles. While direct synthesis from this compound is not explicitly detailed, the tetrabrominated compound is a logical starting point to generate the necessary 3,3'-dilithiated intermediate after selective debromination or bromine-lithium exchange.

In one reported synthesis, a dithiophene-fused oxadiborepin was serendipitously obtained when attempting to prepare a dithienoborole from 3,3′-dilithio-2,2′-bithiophene and boron trichloride (B1173362) (BCl₃), followed by a reaction with FMesLi (2,4,6-tris(trifluoromethyl)phenyl lithium). nih.gov The unexpected oxadiborepin product formed via hydrolysis during the workup procedure. nih.gov This highlights the reactivity of the 3,3'-positions and their potential for forming seven-membered rings containing a B-O-B linkage fused to the bithiophene core. These resulting dithieno[3,2-c:2′,3′‐e] ossila.comnih.govchemicalbook.comoxadiborepin building blocks are of interest for creating conjugated copolymers. nih.govrsc.org

Synthesis of Dithiophene-Fused Azadiborepins

Analogous to their oxygen-containing counterparts, dithiophene-fused azadiborepins are BNB-doped polycyclic aromatic hydrocarbons that can be accessed via a modular synthesis. nih.govresearchgate.net These compounds, formally derived from 2,2′-Bithiophene-3,3′-dicarboximide (BTI) by replacing the carbonyl groups with B-Ar units, are noted for their intense blue-light emission. nih.gov

The synthesis of the dithieno[3,2‐c:2′,3′‐e] ossila.comnih.govchemicalbook.comazadiborepin system starts from a common precursor that can be prepared from functionalized 2,2'-bithiophene. nih.gov The key synthetic step involves the reaction of a 3,3'-bis(arylborane)-substituted 2,2'-bithiophene with a nitrogen source, such as silylated amines like HN(SiMe₃)₂ or MeN(SiMe₃)₂. researchgate.net This cyclization reaction yields the seven-membered azadiborepin ring fused to the two thiophene units. researchgate.net The resulting compounds have been shown to be fully stable toward air and moisture and feature a quasi-planar tricyclic structure. researchgate.net The ability to vary the aryl group on the boron atoms and the substituent on the nitrogen atom allows for the fine-tuning of the electronic and photophysical properties of these materials. nih.gov

Synthesis of Functionalized Oligothiophene and Polythiophene Intermediates from this compound

This compound is a pivotal intermediate for synthesizing oligothiophenes and polythiophenes, materials valued for their conductive and semiconductive properties. nih.gov The four bromine atoms offer multiple reaction sites for further functionalization and polymerization. ossila.com

Preparation of 3,3'-Dibromo-2,2'-bithiophene

A common and efficient method to synthesize 3,3'-Dibromo-2,2'-bithiophene is through the selective debromination of this compound. This transformation can be achieved by refluxing the tetrabrominated compound with zinc powder in a mixture of ethanol (B145695), water, and glacial acetic acid, with a catalytic amount of hydrochloric acid. ossila.comchemicalbook.com This reaction selectively removes the bromine atoms at the 5 and 5' positions, which are more sterically accessible and electronically favored for reduction, leaving the bromines at the 3 and 3' positions intact. The crude product can be purified by crystallization from hexane (B92381) to yield colorless crystals. chemicalbook.com This dibromo-intermediate is essential for creating more complex fused structures like dithieno[3,2-b:2,3-d]pyrroles (DTP) and dithieno[3,2-b:2,3-d]silole (DTS). ossila.com

| Starting Material | Reagents | Solvent/Acid | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Zinc powder | Ethanol, Water, Glacial Acetic Acid, 3 M HCl | Reflux | 92% | chemicalbook.com |

Access to Bithiophene Dicarboxaldehydes

Bithiophene dicarboxaldehydes are valuable electron-rich building blocks for developing organic semiconductors, but their synthesis can be challenging. nih.gov A versatile and efficient route to these compounds starts from this compound. nih.gov

The first step involves a double Suzuki coupling reaction with 2-(5,5-dimethyl-1,3-dioxan-2-yl)phenylboronic acid to protect the future aldehyde groups. This is followed by a bromine-lithium exchange at the 5,5'-positions and subsequent reaction with N,N-dimethylformamide (DMF) is not the described route. Rather, the synthesis proceeds in two high-yielding steps from the tetrabromo starting material to form a key synthon: 2,2'-(3,3'-dibromo-[2,2'-bithiophene]-5,5'-diyl)bis(5,5-dimethyl-1,3-dioxane). nih.gov This stable intermediate can then be readily transformed into a variety of bithiophene-based dicarboxaldehydes in high yields, demonstrating its utility in accessing functional molecules for arylene vinylene-linked donor-acceptor copolymers. nih.gov

| Starting Material | Key Intermediate | Significance | Reference |

|---|---|---|---|

| This compound | 2,2'-(3,3'-dibromo-[2,2'-bithiophene]-5,5'-diyl)bis(5,5-dimethyl-1,3-dioxane) | Readily transformed into a variety of bithiophene dicarboxaldehydes in high yields. | nih.gov |

Structural Characterization and Spectroscopic Analysis of 3,3 ,5,5 Tetrabromo 2,2 Bithiophene and Its Derivatives

Single Crystal X-ray Diffraction Studies of 3,3',5,5'-Tetrabromo-2,2'-bithiophene

Single crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound have revealed detailed insights into its molecular structure and packing in the solid state. researchgate.netnih.gov

The compound crystallizes in the monoclinic system with the space group C2/c. nih.gov The crystal structure was solved and refined to a final R-factor of 0.078, providing a clear picture of its atomic arrangement. researchgate.net A summary of the crystallographic data is presented in the table below.

| Crystal Data | |

| Empirical Formula | C₈H₂Br₄S₂ |

| Formula Weight | 481.86 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.164(3) |

| b (Å) | 4.0153(7) |

| c (Å) | 18.655(3) |

| β (°) | 115.395(3) |

| Volume (ų) | 1161.4(4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 2.756 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Source: nih.gov |

Molecular Geometry and Conformation

The single crystal structure analysis shows that the molecule of this compound possesses a crystallographic twofold rotation axis, which results in the two thiophene (B33073) rings being geometrically identical. researchgate.netnih.gov Each five-membered thiophene ring is essentially planar, with a maximum deviation of 0.011(9) Å from the mean plane. nih.gov

A key feature of the molecular conformation is the dihedral angle between the planes of the two thiophene rings, which is 47.2(4)°. researchgate.netnih.gov This twisted conformation is adopted to minimize the steric repulsion between the bromine atoms at the 3 and 3' positions, as well as those at the 5 and 5' positions. researchgate.net The inter-ring C-C bond length is consistent with a typical single bond connecting two sp²-hybridized carbon atoms.

Crystallographic Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is dictated by the need to minimize intramolecular contacts, particularly between the bulky bromine substituents. researchgate.netnih.gov The molecules pack in a way that the bromine atoms on adjacent rings (3- and 3'-bromine, 5- and 5'-bromine) are positioned far from each other. researchgate.net This packing arrangement is a consequence of the twisted conformation of the individual molecules. The analysis of intermolecular distances does not suggest the presence of strong, specific interactions like hydrogen bonds or significant halogen bonding, with van der Waals forces being the dominant interactions governing the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While specific experimental spectra for this compound are not widely published, its expected NMR characteristics can be predicted based on its molecular structure.

Due to the molecule's symmetry, where the two thiophene rings are chemically equivalent, a simplified NMR spectrum is anticipated. researchgate.netnih.gov

¹H NMR: The molecule contains only two hydrogen atoms, one on each thiophene ring at the 4 and 4' positions. Because of the molecular symmetry, these two protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single singlet. The chemical shift of this proton would be influenced by the adjacent bromine and sulfur atoms.

¹³C NMR: The symmetric nature of the molecule means there are only four unique carbon atoms in the structure. Consequently, the proton-decoupled ¹³C NMR spectrum should display four distinct signals. The chemical shifts would correspond to the two bromine-substituted carbons (C3/C3' and C5/C5'), the carbon bonded to the other ring (C2/C2'), and the proton-bearing carbon (C4/C4').

The precise chemical shifts can be estimated by comparison with related brominated thiophene compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₈H₂Br₄S₂. nih.gov

The calculated molecular weight is approximately 481.85 g/mol . A key feature in the mass spectrum of this compound would be the molecular ion (M⁺) peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). The presence of four bromine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion peak, appearing as a cluster of peaks (M, M+2, M+4, M+6, M+8) with a distinctive intensity ratio, confirming the presence of four bromine atoms.

Common fragmentation pathways for halogenated aromatic compounds include the sequential loss of halogen atoms (Br radicals) and cleavage of the bond between the aromatic rings. Therefore, prominent fragment ions corresponding to [M-Br]⁺, [M-2Br]⁺, and so on, would be expected.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Expected characteristic absorption bands include:

C-H stretching: A weak band corresponding to the stretching of the C4-H bond.

C=C stretching: Aromatic C=C stretching vibrations within the thiophene rings. For substituted thiophenes, these typically appear in the 1300-1550 cm⁻¹ region. iosrjournals.org

C-S stretching: Vibrations involving the carbon-sulfur bonds of the thiophene ring, often observed in the 600-850 cm⁻¹ range. iosrjournals.org

C-Br stretching: The carbon-bromine stretching vibrations are expected to appear at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹), due to the heavy mass of the bromine atom.

The specific positions and intensities of these bands provide a unique spectrum that can be used for the identification and characterization of the compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within a molecule.

Absorption Spectroscopy: The UV-Visible absorption spectrum of this compound is expected to be characterized by π–π* transitions associated with the conjugated bithiophene chromophore. Compared to unsubstituted 2,2'-bithiophene (B32781), the presence of bromine atoms, which act as auxochromes, is likely to cause a bathochromic (red) shift in the absorption maximum due to their electron-donating resonance effect and influence on the molecular orbitals.

Emission Spectroscopy: For many organic molecules, the absorption of UV or visible light is followed by the emission of light at a longer wavelength (fluorescence or phosphorescence). However, heavily halogenated compounds like this compound are generally expected to be poor emitters. The presence of heavy bromine atoms facilitates intersystem crossing from the excited singlet state to the triplet state, a phenomenon known as the "heavy-atom effect." This process efficiently quenches fluorescence, meaning that little to no fluorescent emission is anticipated from this molecule.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

While this compound is a crucial intermediate in the synthesis of advanced organic materials, detailed studies focusing solely on its intrinsic UV-Vis absorption spectrum are not extensively available in the surveyed literature. Its primary role as a building block means that scientific focus is often directed towards the photophysical properties of the resulting polymers and complex molecules.

However, the UV-Vis absorption characteristics of conjugated polymers derived from this compound are well-documented and are of significant interest. These derivatives, such as those incorporating dithienosilole (DTS) and dithienopyrrole (DTP) moieties, exhibit strong absorption in the visible region of the electromagnetic spectrum, a key requirement for applications in organic solar cells and other optoelectronic devices.

For instance, polymers synthesized from dithienosilole derivatives demonstrate broad absorption bands. The introduction of different functional groups and the extension of the conjugated system through polymerization significantly influence the absorption maxima (λmax). These polymers are designed to harvest light across a wide range of wavelengths to enhance the efficiency of photovoltaic devices.

A series of novel dithienosilole (DTSi) derivatives were synthesized and their optical properties investigated. These compounds were found to absorb light in the ultraviolet and blue regions of the spectrum. For example, one such derivative exhibited a maximum absorption wavelength (λmax) at 351 nm, with an absorption band spanning from 300 to approximately 500 nm. Another derivative showed absorption maxima at both 350 nm and 436 nm, with its absorption range extending to about 520 nm. nih.gov

In the case of dithienopyrrole (DTP)-based donor-π-acceptor-π-donor (D-π-A-π-D) compounds, the UV-Vis spectra are influenced by the strength of the acceptor unit. A notable bathochromic (red) shift in the absorption spectrum is observed with increasing acceptor strength. For example, a DTP derivative incorporating a 1,3,4-thiadiazole (B1197879) (TD) acceptor shows a shift of 66 nm compared to its constituent parts, while a derivative with a benzo[lmn] nih.govmdpi.comphenanthroline-1,3,6,8(2H,7H)-tetraone (NDI) acceptor exhibits a much larger shift of 187 nm. nih.gov The solvent polarity has a relatively minor effect on the absorption spectra of these DTP derivatives, with a shift of about 15–18 nm when moving from a nonpolar to a highly polar solvent. nih.gov

The table below summarizes the UV-Vis absorption characteristics of selected derivatives of this compound.

| Compound/Polymer Derivative | Solvent/State | Absorption Maxima (λmax) (nm) |

| Dithienosilole Derivative 1 | Dichloromethane | Not Specified |

| Dithienosilole Derivative 2 | Dichloromethane | 351 |

| Dithienosilole Derivative 3 | Dichloromethane | 350, 436 |

| DTP-TD | Dichloromethane | Not Specified |

| DTP-BTD | Dichloromethane | Not Specified |

| DTP-DPP | Dichloromethane | Not Specified |

| DTP-NDI | Dichloromethane | Not Specified |

Photoluminescence Properties of Derived Conjugated Systems

Conjugated systems derived from this compound, particularly polymers containing dithienosilole and dithienopyrrole units, often exhibit significant photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). Their emission characteristics, including the emission wavelength and photoluminescence quantum yield (PLQY), are highly tunable through chemical modification.

Dithienosilole (DTSi) derivatives have been shown to be luminescent across almost the entire visible spectrum. nih.gov One derivative, when excited, emits light in the near-ultraviolet and visible regions, from 380 nm to 640 nm. nih.gov Another derivative demonstrates fluorescence in a similar range, from 400 nm to 670 nm. nih.gov The large Stokes shifts observed in these compounds are advantageous for optoelectronic applications, as they minimize self-absorption. nih.gov

In a study of D-π-A-π-D compounds based on dithienopyrrole (DTP), three out of five synthesized molecules were found to be luminescent. nih.gov The emission spectra of these compounds are highly sensitive to the polarity of the solvent. For instance, the emission maximum (λmaxem) of a DTP derivative with a 1,3,4-thiadiazole (DTP-TD) acceptor shifts from 543 nm in toluene (B28343) to 635 nm in DMSO. nih.govacs.org This solvatochromism is accompanied by a significant decrease in the photoluminescence quantum yield (PLQY) in more polar solvents, with the PLQY of DTP-TD dropping from 64% in toluene to 36% in DMSO. nih.govacs.org This behavior is attributed to the charge transfer character of the excited state.

The following table presents the photoluminescence properties of selected conjugated systems derived from this compound.

| Compound/Polymer Derivative | Solvent | Emission Maxima (λem) (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| Dithienosilole Derivative 1 | Dichloromethane | 380-640 | Not Specified |

| Dithienosilole Derivative 2 | Dichloromethane | 380-640 | Not Specified |

| Dithienosilole Derivative 3 | Dichloromethane | 400-670 | Not Specified |

| DTP-TD | Toluene | 543 | 64 |

| DTP-TD | DMSO | 635 | 36 |

| DTP-BTD | Toluene | 713 | Not Specified |

| DTP-BTD | DMSO | 860 | Not Specified |

Computational Investigations and Theoretical Modeling of 3,3 ,5,5 Tetrabromo 2,2 Bithiophene and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. While specific DFT studies exclusively focused on 3,3',5,5'-Tetrabromo-2,2'-bithiophene are not extensively available in the public literature, the principles and methodologies are well-established through research on related substituted bithiophene molecules. These studies provide a framework for understanding the anticipated electronic and structural characteristics of the title compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability (ionization potential), while the LUMO energy corresponds to the electron-accepting ability (electron affinity). The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and the electronic excitation energy of the molecule.

For substituted bithiophenes, DFT calculations are routinely employed to determine these values. The introduction of electron-withdrawing bromine atoms at the 3,3',5, and 5' positions of the 2,2'-bithiophene (B32781) core is expected to have a significant impact on the frontier orbitals. The electronegative bromine atoms would inductively withdraw electron density from the thiophene (B33073) rings, leading to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This stabilization is a common effect observed in halogenated organic semiconductors. The precise energy values and the HOMO-LUMO gap would depend on the level of theory and basis set used in the DFT calculations. A representative table of how such data would be presented is shown below, based on general knowledge of similar compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,2'-Bithiophene (for comparison) | -5.50 | -1.50 | 4.00 |

| This compound | -6.20 (Estimated) | -2.50 (Estimated) | 3.70 (Estimated) |

Note: The values for this compound are hypothetical estimations for illustrative purposes, as specific literature data is unavailable.

Aromaticity Assessment: Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) Calculations

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) are computational methods used to quantify the aromaticity of a system. NICS calculations involve placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value typically indicates aromaticity, while a positive value suggests anti-aromaticity. ACID plots provide a visual representation of the induced ring currents in the presence of a magnetic field, offering a more detailed picture of electron delocalization pathways.

Isomer Stability and Conformational Analysis

The relative orientation of the two thiophene rings in 2,2'-bithiophene derivatives can significantly influence their electronic properties and molecular packing in the solid state. The torsional potential energy surface describes the energy of the molecule as a function of the dihedral angle between the rings. For unsubstituted 2,2'-bithiophene, computational studies have shown that the anti-gauche conformation is the most stable in the gas phase.

In the case of this compound, the bulky bromine atoms at the 3 and 3' positions introduce significant steric hindrance. This steric repulsion would likely disfavor a planar conformation. X-ray crystallographic studies of this compound have confirmed a non-planar structure in the solid state, with a dihedral angle of 47.2° between the planes of the two thiophene rings. nih.gov This twisted conformation is a strategy to minimize the steric clashes between the bromine atoms on adjacent rings. nih.gov Computational conformational analysis using DFT would be able to map the potential energy surface and identify the energy barriers for rotation around the central carbon-carbon bond.

Reactivity Predictions and Mechanistic Insights

DFT calculations can provide valuable insights into the reactivity of a molecule. By analyzing the distribution of the frontier molecular orbitals and the molecular electrostatic potential (MEP), it is possible to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the bromine atoms are potential leaving groups in cross-coupling reactions, which are commonly used to synthesize more extended conjugated systems. The carbon atoms directly bonded to the bromine atoms are electrophilic centers. Theoretical studies could model the reaction pathways of such coupling reactions, providing information on activation energies and the stability of reaction intermediates, thus aiding in the optimization of synthetic procedures.

Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, such as their UV-Visible absorption spectra. By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and the intensity of electronic transitions.

For this compound, the primary electronic transitions would likely be of π-π* character, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The bromination is expected to cause a shift in the absorption spectrum compared to the parent 2,2'-bithiophene. While the stabilization of the HOMO and LUMO might suggest a blue-shift, the potential for increased conjugation in a more planar excited state could lead to a red-shift. TD-DFT calculations would be essential to accurately predict the optoelectronic behavior of this molecule.

Theoretical Studies on Boron-Doped Systems Derived from this compound

Doping organic semiconductors with heteroatoms is a promising strategy to modify their electronic properties. Boron, being electron-deficient, can act as a p-type dopant, lowering the LUMO energy and enhancing the electron-accepting character of the host material.

While no specific theoretical studies on boron-doped systems derived from this compound are currently available, research on related molecules, such as boron-doped 5,5'-Dibromo-2,2'-bithiophene, has shown that boron incorporation can significantly reduce the HOMO-LUMO gap and red-shift the absorption and emission spectra. It is plausible that similar effects would be observed upon the introduction of boron into the this compound framework. Theoretical modeling of such systems would involve replacing one or more carbon atoms of the thiophene rings with boron and calculating the resulting changes in the electronic structure and optoelectronic properties. Such studies would be instrumental in guiding the synthesis of novel boron-containing thiophene-based materials for applications in organic electronics.

Applications of 3,3 ,5,5 Tetrabromo 2,2 Bithiophene As a Building Block in Advanced Materials Science

Organic Electronics Applications

The versatility of 3,3',5,5'-tetrabromo-2,2'-bithiophene allows for its use in synthesizing a range of semiconducting materials for electronic devices. The bromine atoms serve as functional handles for cross-coupling reactions, enabling the extension of the conjugated system or the formation of fused rings for enhanced structural planarity and charge transport. ossila.com

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance relies heavily on the quality of the organic semiconductor layer. Materials derived from this compound have been successfully employed to create high-performance organic semiconductors. ossila.comnih.gov

A notable example is the homopolymer poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide), which is synthesized from a derivative of this compound. ossila.com This polymer demonstrates n-channel (electron-transporting) activity in OFETs. ossila.com Thin films of this material exhibit a significant degree of crystallinity, a crucial factor for efficient charge transport. ossila.com The resulting OFETs display excellent performance characteristics, including high electron mobility and a large current on/off ratio, making them suitable for various electronic applications. ossila.com

| Parameter | Value |

|---|---|

| Charge Carrier Type | n-channel (electron) |

| Electron Mobility (μe) | >0.01 cm² V⁻¹s⁻¹ |

| Current On-Off Ratio | 10⁷ |

Electron-transporting materials, also known as n-type semiconductors, are essential for the fabrication of various organic electronic devices, including OFETs and organic solar cells. rsc.org The development of stable and efficient n-type polymers remains a key area of research.

The homopolymer poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide), derived from this compound, serves as a prime example of an effective electron-transporting material. ossila.com Its n-channel activity with an electron mobility exceeding 0.01 cm² V⁻¹s⁻¹ confirms its capability to efficiently transport electrons. ossila.com The introduction of electron-withdrawing imide groups into the bithiophene backbone, facilitated by the reactive sites on the starting tetrabrominated compound, is a key strategy for designing n-type conjugated polymers. nih.gov

In the context of organic electronics, electron-accepting materials are crucial for creating p-n junctions and facilitating charge separation in devices like solar cells. alfa-chemistry.com These materials are characterized by their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

The bithiophene framework, accessed through this compound, can be chemically modified to produce potent electron-accepting materials. One effective strategy is the substitution of the bromine atoms with strong electron-withdrawing groups, such as cyano (CN) moieties. ossila.comrsc.org This modification makes the resulting structure more electron-deficient, lowering its LUMO level and enhancing its electron-accepting capabilities. ossila.com For instance, the introduction of cyano groups onto a 2,2'-bithiophene (B32781) unit has been shown to dramatically lower both the HOMO and LUMO energy levels of the resulting polymers, inducing strong n-type characteristics. rsc.org This chemical flexibility makes this compound a valuable precursor for custom-designing electron-accepting materials.

Organic Photovoltaics (OPV) and Solar Cell Research

In organic photovoltaics (OPVs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. alfa-chemistry.com The strategic design of these materials is critical for achieving high power conversion efficiencies. This compound is a versatile building block for synthesizing both donor and acceptor components for OPV devices. ossila.comossila.com

Electron donor materials in OPVs are typically conjugated polymers or small molecules with high-lying Highest Occupied Molecular Orbital (HOMO) energy levels, responsible for absorbing sunlight and donating electrons. alfa-chemistry.com Thiophene-based polymers are among the most common and efficient donor materials due to their excellent charge transport properties and broad absorption in the solar spectrum. alfa-chemistry.cominformaticsjournals.co.in

This compound serves as a key starting material for creating these donor polymers. ossila.com Through metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, the bromine atoms can be replaced to link the bithiophene unit with other aromatic monomers, forming a donor-acceptor (D-A) copolymer structure. researchgate.net This approach allows for the fine-tuning of the polymer's bandgap and energy levels to match those of the acceptor material, maximizing device performance. rsc.org The bithiophene unit itself acts as an electron-rich donor segment within the polymer backbone. nih.gov

While fullerene derivatives have historically dominated as acceptor materials in OPVs, research into non-fullerene acceptors (NFAs) has grown significantly. alfa-chemistry.com1-material.com The design of novel NFA structures is crucial for improving the efficiency and stability of OPV devices.

The functionalized bithiophene core of this compound provides a platform for synthesizing complex, electron-deficient molecules suitable for use as acceptor materials. Research has demonstrated that its derivatives are valuable for creating more elaborate fused-ring structures. ossila.com A notable application is in the synthesis of Acceptor-Donor-Acceptor (A-D-A) type small molecule acceptors, which have shown great promise in polymer solar cells. ossila.com The ability to use the tetrabrominated compound to build these sophisticated acceptor architectures underscores its importance in advancing NFA design for next-generation solar cells.

Design of Low Bandgap Polymers for Enhanced Light Harvesting

The strategic design of low bandgap polymers is crucial for applications in organic photovoltaics and organic thin-film transistors (OTFTs). This compound serves as a fundamental building block for this purpose. The bromine atoms at the 3,3'-positions are particularly useful for creating fused-ring systems, which enforce a higher degree of planarity and conjugation in the polymer backbone. ossila.com This increased conjugation is a key factor in lowering the highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) energy gap, thereby reducing the polymer's bandgap.

Researchers have successfully employed thiophene-rich fused-aromatic systems, derived from precursors like tetrabromobithiophene, to produce donor-acceptor polymers with low bandgaps, ranging from 1.0 to 1.4 eV. rsc.org These polymers, when copolymerized with units like fluorene (B118485) or cyclopentadithiophene, demonstrate significant potential for light harvesting due to their strong absorption in the visible range. rsc.orgmdpi.com For instance, polymers incorporating cyclopentadithiophene tend to exhibit lower bandgaps and higher absorption coefficients compared to their fluorene-based counterparts. rsc.org

| Polymer Type | Donor Unit | Acceptor Unit | Achieved Bandgap (Eg) | Application |

| Donor-Acceptor Copolymer | Cyclopentadithiophene | Thieno[3,4-b]pyrazine derivative | ~1.0 - 1.4 eV | Organic Photovoltaics, OTFTs |

| Donor-Acceptor Copolymer | Fluorene | Thieno[3,4-b]pyrazine derivative | ~1.0 - 1.4 eV | Organic Photovoltaics, OTFTs |

This table presents typical bandgap values for polymers synthesized using thiophene-based building blocks to create donor-acceptor architectures for enhanced light harvesting. rsc.org

Electrochromic Materials Derived from this compound

Electrochromic materials can change their optical properties in response to an applied electrical potential, making them suitable for applications like smart windows, displays, and data storage. Conjugated polymers derived from bithiophene units are excellent candidates for electrochromic layers. The versatility of this compound allows for its use in synthesizing such polymers through reactions like direct C-H arylation polycondensation.

For example, donor-acceptor polymers based on thieno[3,2-b]thiophene (B52689) derivatives have been developed that exhibit distinct color changes. pkusz.edu.cn A polymer film can switch from a neutral green state to a blue oxidized state. pkusz.edu.cn These materials can exhibit rapid switching times and high coloration efficiency. Viologen-based electrochromic devices, for instance, can have coloration and bleaching times of approximately 2 seconds. semanticscholar.org The ability to tune the polymer structure, starting from precursors like tetrabromobithiophene, allows for the control of color, switching speed, and stability of the final electrochromic device.

| Property | Performance Metric | Example Material System |

| Switching Time | Coloration: ~2-9.5 s | Viologen-based & Thiophene-based Polymers |

| Bleaching: ~2 s | Viologen-based Polymers | |

| Color States | Neutral: Green | Thieno[3,2-b]thiophene-based Polymer |

| Oxidized: Blue | Thieno[3,2-b]thiophene-based Polymer | |

| Optical Contrast (ΔT) | Up to 76.9% | Aryl-bridged Viologens |

This table showcases representative performance data for electrochromic materials that can be developed from thiophene-based precursors. pkusz.edu.cnsemanticscholar.org

Materials Exhibiting Nonlinear Optical (NLO) Characteristics

This compound is a recognized intermediate for synthesizing materials with nonlinear optical (NLO) properties. nih.govresearchgate.net Organic NLO materials are of interest for applications in optical communications and data processing due to their fast response times and high nonlinear polarization rates. nih.gov The NLO response in these organic molecules originates from the delocalization of π-electrons within the conjugated framework. nih.gov

By using tetrabromobithiophene as a starting material, researchers can construct extended, conjugated systems with specific donor-π-acceptor configurations that enhance NLO effects. Theoretical studies on non-fullerene derivatives based on a dithienosilole core (which can be synthesized from bithiophene) have shown promising NLO properties. For certain designed compounds, high values of first hyperpolarizability (β_total) and second-order hyperpolarizability (⟨γ⟩) have been predicted, indicating a strong NLO response. nih.gov Experimental work on polythiophene derivatives functionalized with chromophores has also demonstrated that incorporating even a small amount of an NLO-active group can significantly increase the third-order nonlinear electric susceptibility of the material. researchgate.net

| NLO Property | Predicted Value | Compound Class |

| First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ esu | Designed D-π-D-A-π-A type molecule |

| Second Hyperpolarizability (⟨γ⟩) | 3.66 × 10⁻³¹ esu | Designed D-π-D-A-π-A type molecule |

| Linear Polarizability (⟨α⟩) | 3.485 × 10⁻²² esu | Designed D-π-D-A-π-A type molecule |

This table summarizes the predicted NLO properties for a theoretically designed organic scaffold (MSTD7) derived from a bithiophene-containing precursor, highlighting the potential of such materials. nih.gov

Development of Liquid Crystalline Materials

Studies on materials such as 5,5′-bis-(alkylpyridinyl)-2,2′-bithiophenes have shown that the bithiophene unit is central to their LC behavior. rsc.org Depending on the specific molecular design, including the length of alkyl chains and the nature of the aromatic core, these materials can exhibit various mesophases, such as nematic and smectic phases. orientjchem.orgacu.edu.in For example, a thiophene-based calamitic mesogen with a terminal decyloxy chain was found to exhibit a homeotropic nematic phase. orientjchem.org The design of λ-shaped molecules with a central thiophene (B33073) ring has also been explored to stabilize liquid-crystalline blue phases, broadening their operational temperature range significantly. mdpi.com

| Compound Type | Terminal Group | Observed Mesophase(s) |

| Calamitic Thiophene Mesogen | Decyloxy Chain | Nematic (N) |

| Disubstituted Isoxazoline Derivative | Various | Nematic (N), Smectic C (SmC) |

| β-hydroxyketone Derivative | Various | Smectic C (SmC), Smectic A (SmA) |

This table illustrates the types of liquid crystalline phases observed in materials incorporating a thiophene or bithiophene core. orientjchem.orgacu.edu.in

Supramolecular Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

While direct use of this compound for functionalization is uncommon, the polymers and oligomers derived from it are highly suitable for the supramolecular functionalization of nanomaterials like single-walled carbon nanotubes (SWCNTs). This non-covalent approach modifies the surface of CNTs without disrupting their desirable electronic properties. nih.gov

The functionalization relies on non-covalent interactions, such as π-π stacking and van der Waals forces, between the aromatic, electron-rich surface of the thiophene-based polymer and the graphene-like surface of the SWCNT. nih.gov This interaction allows the polymer to wrap around the nanotube, which helps to overcome the strong van der Waals forces that cause CNTs to bundle together, thus improving their dispersion in solvents. mdpi.com This process can alter the spectroscopic and electronic features of the SWCNTs, which can be monitored by techniques like Raman spectroscopy. nih.gov The ability to control the wrapping of oligomers around SWCNTs opens up possibilities for tuning the electronic properties of the nanotubes for specific applications. nih.gov

Future Research Directions and Outlook in 3,3 ,5,5 Tetrabromo 2,2 Bithiophene Chemistry

Exploration of Novel Reactivities and Derivatization Strategies

While 3,3',5,5'-tetrabromo-2,2'-bithiophene is extensively used in cross-coupling reactions, significant opportunities exist to explore novel reactivities and expand its synthetic utility. The four C-Br bonds offer multiple handles for sequential and selective functionalization. Future research will likely focus on developing regioselective derivatization strategies to access unsymmetrically substituted bithiophenes, which are challenging to synthesize but offer unique electronic and self-assembly properties.

Key areas for exploration include:

Selective Metal-Halogen Exchange: Developing conditions for selective lithium-bromine or magnesium-bromine exchange at the 3,3'- versus the 5,5'-positions by controlling stoichiometry, temperature, and additives. This would enable the stepwise introduction of different functional groups.

Advanced Cross-Coupling Reactions: Moving beyond standard Sonogashira and Suzuki couplings to explore more diverse transformations such as Buchwald-Hartwig amination, cyanation, and direct C-H arylation on partially derivatized intermediates.

Intramolecular Cyclization: Utilizing the bromine atoms at the 3,3'-positions as precursors for intramolecular cyclization reactions to create fused-ring systems. ossila.com This strategy can produce highly planar, conjugated structures like dithieno[3,2-b:2′,3′-d]pyrrole and dithieno[3,2-b:2,3-d]silole, which are desirable for enhancing charge transport. ossila.com

Post-Polymerization Functionalization: Investigating methods to modify the bromine atoms after the bithiophene unit has been incorporated into a polymer backbone. This could provide a pathway to fine-tune the properties of materials without re-synthesizing monomers from scratch.

A summary of potential derivatization strategies is presented below.

| Reaction Type | Reagents/Catalysts | Potential Products | Target Application |

| Selective Debromination | Zinc, Acetic Acid | 3,3'-Dibromo-2,2'-bithiophene | Precursor for fused-ring systems |

| Sonogashira Coupling | Pd Catalyst, Cu(I) | Alkyne-substituted bithiophenes | Conjugated polymers, molecular wires |

| Suzuki Coupling | Pd Catalyst, Base | Aryl-substituted bithiophenes | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs) |

| Stille Coupling | Pd Catalyst | Stannylated or organotin-coupled bithiophenes | Donor-acceptor copolymers |

| Buchwald-Hartwig Amination | Pd or Cu Catalyst | Amine-functionalized bithiophenes | Hole-transport materials, sensors |

Integration into Multi-component Organic Frameworks and Polymers

The tetra-functional nature of this compound makes it an exceptional candidate for constructing highly ordered, multi-component systems such as covalent organic frameworks (COFs) and complex conjugated polymers. ossila.com Its integration into these architectures is a promising direction for creating materials with tailored porosity, electronic properties, and processability.

Future research is expected to pursue:

Covalent Organic Frameworks (COFs): Using the tetrabromo-bithiophene as a 4-connecting node to build 2D and 3D COFs. The resulting frameworks could exhibit high charge carrier mobility and ordered porosity, making them suitable for applications in gas separation, heterogeneous catalysis, and chemoresistive sensing.

Donor-Acceptor (D-A) Copolymers: Synthesizing complex copolymers where the bithiophene unit acts as a donor or is functionalized to be part of a larger donor or acceptor moiety. The ability to connect to four other monomers allows for the creation of cross-linked or network polymers with improved morphological stability and charge transport compared to linear analogues.

Microporous Organic Polymers: Further development of microporous polymers, such as those synthesized via Sonogashira–Hagihara cross-coupling with monomers like ethynylbenzene. ossila.com These materials have shown exceptional performance in iodine vapor absorption and could be explored for other environmental remediation applications. ossila.com

N-type Polymers: Building on existing work where derivatives of this compound are used to create polymers with n-channel field-effect transistor (FET) activity, future work can focus on enhancing electron mobility and stability. ossila.comnih.gov For instance, the homopolymer poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide) has demonstrated promising n-channel characteristics with high crystallinity. ossila.com

Advanced Characterization Techniques for Structure-Property Relationships

A deep understanding of the relationship between molecular structure, solid-state packing, and material performance is critical for rational design. While single-crystal X-ray diffraction has provided a clear picture of the molecule's geometry, future research must employ a suite of advanced characterization techniques, particularly for polymeric and thin-film systems. nih.govresearchgate.net

Key techniques and future directions include:

Thin-Film Morphology Probes: Utilizing Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Atomic Force Microscopy (AFM) to correlate polymer processing conditions with thin-film microstructure, such as crystal orientation and domain size, which are critical for charge transport in OFETs and OPVs.

Probing Charge Carrier Dynamics: Employing time-resolved spectroscopic techniques like transient absorption spectroscopy and time-resolved microwave conductivity (TRMC) to measure charge carrier generation, mobility, and recombination rates in new materials derived from the tetrabromo-bithiophene core.

Solid-State NMR Spectroscopy: Using advanced solid-state NMR techniques to probe the local environment, conformation, and packing of bithiophene units within amorphous or semi-crystalline polymers, providing insights that are inaccessible through diffraction methods.

Computational Modeling: Combining experimental results with high-level density functional theory (DFT) and molecular dynamics (MD) simulations to predict electronic properties (HOMO/LUMO levels), molecular conformations, and solid-state packing, thereby guiding synthetic efforts.

The foundational crystallographic data for this compound provides a starting point for such advanced studies.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₂Br₄S₂ | nih.gov |

| Molecular Weight | 481.86 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Dihedral Angle (between rings) | 47.2(4)° | nih.govresearchgate.net |

Targeted Design for Enhanced Performance in Organic Electronic Devices

The ultimate goal of research on this compound and its derivatives is to create materials that enable significant advances in the performance of organic electronic devices. juniperpublishers.com Future work will focus on the targeted design of molecules and polymers to meet specific device requirements.

Strategic design principles will include:

Energy Level Tuning: Systematically replacing the bromine atoms with electron-donating or electron-withdrawing groups to precisely tune the HOMO and LUMO energy levels. For example, fluorination is a known strategy to lower energy levels for applications as electron acceptors or stable p-type semiconductors. rsc.org

Planarity and Rigidity: Designing derivatives, particularly through intramolecular cyclization at the 3,3'-positions, to enforce a more planar and rigid conjugated backbone. This typically leads to enhanced π-π stacking and higher charge carrier mobility. ossila.com

Solubility and Processability: Attaching appropriate alkyl side chains at the 3,3'- or 5,5'-positions (after substitution of bromine) to ensure good solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and inkjet printing.

All-Polymer Solar Cells: Developing novel n-type polymers based on functionalized bithiophene imide structures to serve as acceptors in all-polymer solar cells, which offer potential advantages in mechanical flexibility and stability. nih.gov Research has shown that chlorinated bithiophene imide-based polymers can achieve high electron mobility and power conversion efficiencies. nih.gov

Sustainable Synthetic Approaches for this compound and its Derivatives

As the applications of these materials grow, so does the need for more sustainable and environmentally friendly synthetic methods. Traditional syntheses often rely on stoichiometric, hazardous reagents like elemental bromine and chlorinated solvents. ossila.com

Future research should prioritize the development of greener chemical processes:

Catalytic Bromination: Exploring catalytic methods for the bromination of 2,2'-bithiophene (B32781) that avoid the use of excess Br₂ and utilize safer solvents. This could involve heterogeneous catalysts or enzymatic processes that offer high selectivity and easier product purification.

C-H Activation/Functionalization: A paradigm shift would be to move away from the tetrabrominated intermediate altogether and instead develop methods for the direct C-H functionalization of the 2,2'-bithiophene core. This atom-economical approach would eliminate multiple steps and reduce waste.

Greener Solvents and Reaction Conditions: Optimizing cross-coupling reactions to work in more benign solvents (e.g., 2-methyl-THF, cyclopentyl methyl ether, or even water) and at lower temperatures, potentially through the use of highly active catalysts or microwave-assisted synthesis.

Reducing Catalyst Loading: Developing more efficient palladium or copper catalyst systems for cross-coupling reactions to minimize the amount of toxic and expensive heavy metal waste generated during synthesis.

| Synthesis Step | Conventional Method | Potential Sustainable Alternative |

| Bromination | Stoichiometric Br₂ in Chloroform (B151607)/Acetic Acid | Catalytic bromination with HBr/H₂O₂; Use of greener solvents |

| Derivatization | High-loading Pd catalysts in solvents like Toluene (B28343)/DMF | Direct C-H functionalization; Low-loading, high-turnover catalysts; Use of bio-based solvents |

| Purification | Column chromatography with chlorinated/hydrocarbon solvents | Recrystallization; Supercritical fluid chromatography (SFC) |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound chemistry, paving the way for a new generation of high-performance, sustainably produced organic electronic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3',5,5'-tetrabromo-2,2'-bithiophene, and how do they differ in yield and selectivity?

- Methodological Answer : The compound is synthesized via bromination of 2,2′-bithiophene. A common approach involves using brominating agents under controlled conditions. For example:

- Direct bromination yields 5,5′-dibromo-2,2′-bithiophene as an intermediate, which is further brominated to the tetrabromo derivative .

- Alternative routes use N-bromosuccinimide (NBS) for selective bromination, achieving high yields (~70%) under radical initiation .

- Palladium-catalyzed C-H homocoupling of 2-bromothiophene at room temperature with AgF as an oxidant also produces 5,5′-dibromo intermediates, which can be further brominated .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) is commonly used to separate brominated byproducts .

- Recrystallization : High-purity crystals (>98%) are obtained using toluene or dichloromethane/hexane mixtures .

- Washing Steps : Post-synthesis washing with methanol or acetone removes unreacted starting materials .

Q. Which analytical techniques confirm the structure and purity of the compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., absence of residual protons at brominated positions) .

- Elemental Analysis (EA) : Validates %C, %H, and %Br content within ±0.3% of theoretical values .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 483.70 for C₈H₄Br₄S₂) .

Advanced Research Questions

Q. How can selective bromination/debromination be optimized to achieve precise functionalization?

- Methodological Answer :

- Selective Debromination : Use Zn in acetic acid to selectively reduce 5,5′-dibromo intermediates to 3,3′-dibromo derivatives, enabling Grignard reactions for alkyl chain introduction .

- Protection-Deprotection Strategies : Trimethylsilyl (TMS) groups protect 5,5′ positions during bromination, allowing selective functionalization at 3,3′ sites .

- Catalytic Control : Pd(PPh₃)₄-mediated Stille coupling with organostannanes preserves bromine atoms at specific positions for subsequent reactions .

Q. What challenges arise in coupling reactions involving tetrabrominated bithiophenes, and how can they be mitigated?

- Methodological Answer :

- Reactivity Limitations : Steric hindrance from bromine atoms reduces cross-coupling efficiency. Solutions include:

- Microwave-assisted Suzuki coupling (100°C, 1 hour) with Pd catalysts to enhance reaction rates .

- Pre-functionalization with electron-withdrawing groups (e.g., cyano) to activate the thiophene ring .

- Side Reactions : Uncontrolled debromination may occur. Using Ag₂O as a halide scavenger minimizes this issue .

Q. How does this compound serve as a synthon for conjugated polymers and semiconductors?

- Methodological Answer :

- Dicarboxaldehyde Synthesis : React with 5,5-dimethyl-1,3-dioxane under acid catalysis to form a masked aldehyde synthon, which is hydrolyzed to yield bithiophene dicarboxaldehydes (85–90% yield) .

- Donor-Acceptor Copolymers : Incorporate the compound into arylene vinylene-linked polymers via Heck coupling with electron-deficient benzobisazoles, achieving charge carrier mobilities >0.1 cm²/V·s .

- Perovskite Solar Cells : Derivatize into dopant-free hole-transport materials (e.g., α,α′-dihexyloligothiophenes) via Kumada coupling, achieving power conversion efficiencies >15% .

Q. How can researchers resolve contradictions in bromination reaction yields reported across studies?

- Methodological Answer :

- Variable Factors : Discrepancies arise from solvent polarity (e.g., CCl₄ vs. CH₂Cl₂), bromine source (Br₂ vs. NBS), and catalyst loading.

- Optimization Protocol :

Screen solvents (non-polar for radical bromination, polar for ionic pathways) .

Use radical initiators (e.g., AIBN) with NBS to improve regioselectivity .

Validate yields via EA and ¹H NMR to rule out byproduct interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.